molecular formula C13H15N3O5S B1665290 Asobamast CAS No. 104777-03-9

Asobamast

Cat. No.: B1665290
CAS No.: 104777-03-9
M. Wt: 325.34 g/mol
InChI Key: IKYTUOHXXXPNOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Asobamast involves the reaction of 2-ethoxyethyl oxalyl chloride with 4-(3-methyl-5-isoxazolyl)-2-thiazolylamine . The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Asobamast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced derivatives .

Comparison with Similar Compounds

Properties

CAS No.

104777-03-9

Molecular Formula

C13H15N3O5S

Molecular Weight

325.34 g/mol

IUPAC Name

2-ethoxyethyl 2-[[4-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetate

InChI

InChI=1S/C13H15N3O5S/c1-3-19-4-5-20-12(18)11(17)15-13-14-9(7-22-13)10-6-8(2)16-21-10/h6-7H,3-5H2,1-2H3,(H,14,15,17)

InChI Key

IKYTUOHXXXPNOG-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC(=NO2)C

Canonical SMILES

CCOCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC(=NO2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-EMITO
2-ethoxyethyl N-(4-(3-methyl-5-isoxazolyl)-2-thiazolyl)oxamate

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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